

Benchmarking the stability of 2-Methylnon-2-en-4-one against commercial standards

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Compound of Interest

Compound Name: 2-Methylnon-2-en-4-one

Cat. No.: B15075580

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A Comparative Guide to the Stability of 2-Methylnon-2-en-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of **2-Methylnon-2-en-4-one**, a key intermediate and component in various applications, benchmarked against established commercial standards. The following data and protocols are designed to offer an objective comparison of performance under various stress conditions, aiding in formulation development, shelf-life prediction, and quality control.

Comparative Stability Data

The stability of **2-Methylnon-2-en-4-one** was assessed against two widely used commercial α,β -unsaturated ketones in the flavor and fragrance industry: δ -Damascone and (E)-2-Nonen-4-one. The compounds were subjected to forced degradation under hydrolytic, oxidative, and photolytic stress conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Forced Degradation Study of **2-Methylnon-2-en-4-one** and Commercial Standards

Stress Condition	Agent	Duration (hours)	2-Methylnon-2-en-4-one (% Degradation)	δ-Damascone (% Degradation)	(E)-2-Nonen-4-one (% Degradation)
Acid Hydrolysis	0.1 N HCl at 60°C	24	8.2	9.5	7.8
Base Hydrolysis	0.1 N NaOH at 60°C	24	15.4	18.2	14.9
Oxidation	3% H ₂ O ₂ at 25°C	24	10.1	12.3	9.8
Photostability	ICH Q1B Option 2	24	5.3	6.8	5.1

Table 2: Accelerated Stability Study of **2-Methylnon-2-en-4-one** and Commercial Standards in a Model Fragrance Base

Storage Condition	Timepoint	2-Methylnon-2-en-4-one (% Remaining)	δ-Damascone (% Remaining)	(E)-2-Nonen-4-one (% Remaining)
40°C / 75% RH	1 Month	98.5	97.8	98.7
	3 Months	95.2	93.5	95.5
	6 Months	90.8	88.1	91.2
25°C / 60% RH	6 Months	99.1	98.5	99.3
	12 Months	98.0	97.2	98.3

Experimental Protocols

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate **2-Methylnon-2-en-4-one** and its degradation products.

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
- Gradient: Start at 60% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C

Forced Degradation Studies

Forced degradation studies were conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.^[1]

- Sample Preparation: A stock solution of 1 mg/mL of each compound was prepared in acetonitrile.
- Acid Hydrolysis: The stock solution was mixed with an equal volume of 0.1 N HCl and heated at 60°C.
- Base Hydrolysis: The stock solution was mixed with an equal volume of 0.1 N NaOH and heated at 60°C.
- Oxidative Degradation: The stock solution was mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature.
- Photostability Testing: The stock solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of

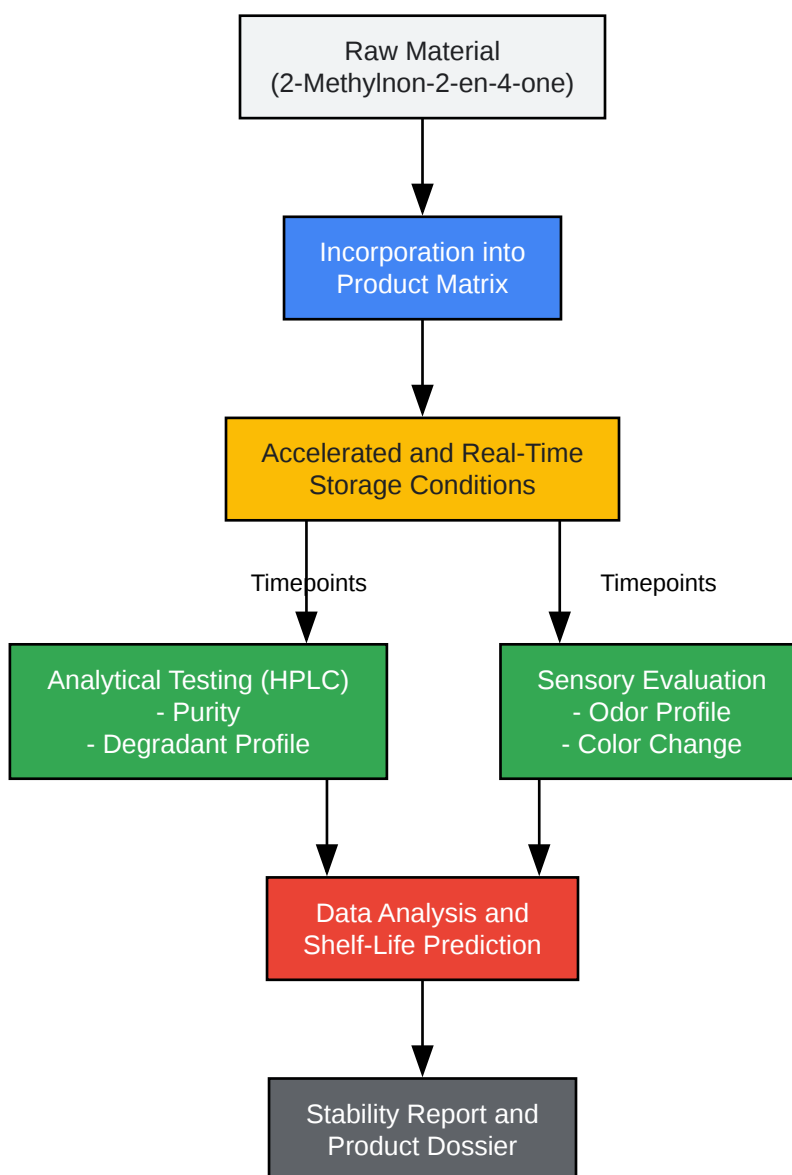
not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[2\]](#)

Accelerated Stability Study

The chemical stability of **2-Methylnon-2-en-4-one** and the commercial standards was evaluated in a model fragrance base under accelerated storage conditions.[\[3\]](#)

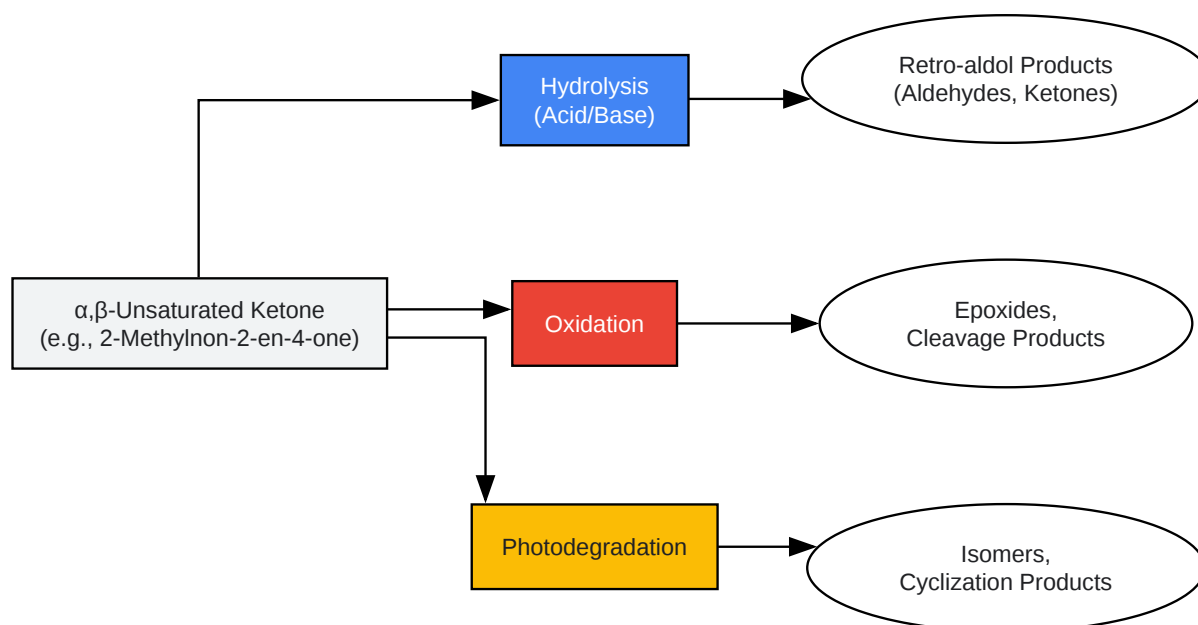
- **Sample Preparation:** Each compound was incorporated at a concentration of 0.5% (w/w) into a standard hydroalcoholic fragrance base.
- **Storage Conditions:** Samples were stored in sealed glass vials under the following conditions:
 - $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
 - $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
- **Testing Intervals:** Samples were pulled at 1, 3, and 6 months for the accelerated condition, and at 6 and 12 months for the long-term condition.
- **Analysis:** The concentration of the parent compound was determined at each time point using the stability-indicating HPLC method.

Visualizations



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Caption: Workflow for Shelf-Life Stability Assessment of a Flavor/Fragrance Ingredient.



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Caption: Potential Degradation Pathways for α,β -Unsaturated Ketones under Stress Conditions.

Conclusion

The stability profile of **2-Methylnon-2-en-4-one** is comparable, and in some instances superior, to that of the commercial standards δ -Damascone and (E)-2-Nonen-4-one. It exhibits good resistance to degradation under acidic, oxidative, and photolytic stress. While demonstrating susceptibility to base-catalyzed hydrolysis, a common characteristic of α,β -unsaturated ketones, its performance is on par with the benchmarks. The accelerated stability data in a finished product matrix further supports its suitability for applications requiring robust chemical stability. These findings indicate that **2-Methylnon-2-en-4-one** is a reliable and stable ingredient for use in flavor, fragrance, and pharmaceutical formulations.

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